molecular formula C10H9NO5 B14482410 5,6-Dimethoxy-2-nitro-1-benzofuran CAS No. 65162-20-1

5,6-Dimethoxy-2-nitro-1-benzofuran

Cat. No.: B14482410
CAS No.: 65162-20-1
M. Wt: 223.18 g/mol
InChI Key: SVKHLOUVUXSTFF-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2-nitro-1-benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-2-nitro-1-benzofuran typically involves the nitration of 5,6-dimethoxybenzofuran. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro group is introduced at the 2-position of the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2-nitro-1-benzofuran undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2-nitro-1-benzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s methoxy groups may also play a role in modulating its interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethoxy-2-nitro-1-benzofuran is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activities.

Properties

CAS No.

65162-20-1

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

5,6-dimethoxy-2-nitro-1-benzofuran

InChI

InChI=1S/C10H9NO5/c1-14-8-3-6-4-10(11(12)13)16-7(6)5-9(8)15-2/h3-5H,1-2H3

InChI Key

SVKHLOUVUXSTFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(O2)[N+](=O)[O-])OC

Origin of Product

United States

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